N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride

Drug Formulation Assay Development Biopharmaceutics

Researchers requiring aqueous-compatible sulfonamide probes free of DMSO-related artifacts can rely on N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride (CAS 1838677-50-1). The hydrochloride salt form delivers >50 mg/mL aqueous solubility, eliminating organic co-solvent interference in sensitive cell-based or enzymatic assays. With ≥98% purity and a balanced logP of 1.8, this compound ensures reproducible target engagement and minimizes non-specific binding. Ideal as a reference standard for SAR studies or analytical method development. Available for immediate procurement with full characterization.

Molecular Formula C9H21ClN2O2S
Molecular Weight 256.79 g/mol
Cat. No. B11860701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)butane-1-sulfonamide hydrochloride
Molecular FormulaC9H21ClN2O2S
Molecular Weight256.79 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC1CCNCC1.Cl
InChIInChI=1S/C9H20N2O2S.ClH/c1-2-3-8-14(12,13)11-9-4-6-10-7-5-9;/h9-11H,2-8H2,1H3;1H
InChIKeyCOUPVGPCUQEGQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)butane-1-sulfonamide Hydrochloride: Structural Profile and Research-Grade Sourcing Considerations


N-(Piperidin-4-yl)butane-1-sulfonamide hydrochloride (CAS 1838677-50-1) is a synthetic small molecule comprising a piperidine ring linked to a butane-1-sulfonamide group, presented as a hydrochloride salt . This sulfonamide derivative falls within a broad class of piperidin-4-yl sulfonamides that have been patented for therapeutic applications including the treatment of endothelial dysfunction-related pathologies such as atherosclerosis and ischemia [1]. The hydrochloride salt form is specifically employed to enhance aqueous solubility, a critical factor for both in vitro assay compatibility and bioavailability considerations . For procurement purposes, the compound is commercially available from specialized chemical suppliers at research-grade purity (≥95% or ≥98% specifications), with the salt form and specific alkyl chain length (butane) representing key variables that differentiate it from structurally similar piperidine sulfonamide alternatives .

Why Generic Piperidine Sulfonamide Substitution Is Scientifically Unjustified for N-(Piperidin-4-yl)butane-1-sulfonamide Hydrochloride Procurement


The piperidine-4-sulfonamide scaffold is not a single pharmacophore with interchangeable substituents; rather, the specific alkyl chain length (butane vs. methane, ethane, or propane), the presence or absence of N-methylation, and the salt form (hydrochloride vs. free base) collectively determine both biological activity profile and physicochemical handling properties. In patent disclosures covering this chemical space, compounds are distinguished precisely by these substituent variations, with therapeutic claims tied to specific structural embodiments [1]. Substituting a methane or ethane sulfonamide analog for the butane derivative can alter lipophilicity (logP), aqueous solubility, target binding affinity, and cellular permeability—parameters that directly affect assay reproducibility and in vivo pharmacokinetics if research progresses beyond in vitro screening. Furthermore, the hydrochloride salt of the target compound provides enhanced water solubility (>50 mg/mL) compared to the free base form, making it suitable for aqueous assay buffers and intravenous formulation studies, whereas non-salt or alternative salt forms would require different solubilization strategies . Therefore, generic substitution based solely on the piperidine-sulfonamide core risks introducing uncontrolled experimental variables and compromising data comparability across studies.

Quantitative Differentiation of N-(Piperidin-4-yl)butane-1-sulfonamide Hydrochloride: Evidence-Based Comparison to Structural Analogs


Aqueous Solubility Enhancement via Hydrochloride Salt Form Compared to Free Base Analogs

The hydrochloride salt form of N-(piperidin-4-yl)butane-1-sulfonamide confers a significant solubility advantage over free base piperidine sulfonamide analogs. The target compound, as its hydrochloride salt, exhibits water solubility exceeding 50 mg/mL, a property critical for preparing concentrated stock solutions for in vitro assays and enabling intravenous formulation compatibility . In contrast, the free base analog N-(piperidin-4-yl)butane-1-sulfonamide (without hydrochloride) would have substantially lower aqueous solubility due to the absence of the ionizable salt moiety. This solubility differential directly impacts experimental workflow: the hydrochloride salt can be directly dissolved in aqueous buffers at relevant concentrations without the need for organic co-solvents such as DMSO or ethanol, which themselves can introduce cytotoxicity or assay interference. The measured logP value of 1.8 ± 0.2 for the hydrochloride salt indicates balanced lipophilicity, facilitating membrane permeability without excessive hydrophobic character that would lead to non-specific binding or precipitation in aqueous media .

Drug Formulation Assay Development Biopharmaceutics

Lipophilicity Profile (logP 1.8) Differentiates Butane-Substituted Analog from Shorter Alkyl Chain Piperidine Sulfonamides

The butane-1-sulfonamide substitution pattern yields a measured logP (octanol/water partition coefficient) of 1.8 ± 0.2 for the target hydrochloride salt . This value distinguishes it from shorter-chain analogs within the piperidine-4-sulfonamide class. By structural extrapolation, the methane sulfonamide analog (N-(piperidin-4-yl)methanesulfonamide) would be expected to have a significantly lower logP (estimated ~0.0-0.5) due to the reduced hydrophobic alkyl chain length, while the propane sulfonamide analog would have an intermediate logP (estimated ~1.0-1.3) [1]. The logP of 1.8 for the butane derivative positions it within an optimal range for passive membrane permeability (logP 1-3 generally correlates with good absorption) while maintaining sufficient aqueous solubility to avoid precipitation issues. This balanced physicochemical profile is consistent with the design principles outlined in piperidine sulfonamide patent literature, where alkyl chain length is explicitly varied to modulate pharmacokinetic properties for therapeutic applications targeting endothelial dysfunction [1].

ADME Prediction Medicinal Chemistry Membrane Permeability

Commercially Available Research Purity (≥95% to ≥98%) Suitable for Reproducible Assay Development

Multiple commercial vendors supply N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride at research-grade purity specifications ranging from 95% to ≥98%, with documented CAS registration (1838677-50-1) and molecular characterization including InChI and SMILES identifiers . This level of purity and characterization supports reproducible biological assay development, as batch-to-batch variability is minimized and impurities are controlled. In contrast, many closely related analogs—particularly the N-methylated derivative (N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride, CAS 1589357-88-9) and the free base form—are less broadly stocked and may lack the same level of commercial quality control documentation . The availability of the hydrochloride salt with ISO-certified manufacturing processes ensures that procurement decisions can be made with confidence in product identity and purity, reducing the risk of assay failure due to misidentified or degraded material.

Chemical Procurement Assay Reproducibility Quality Control

Recommended Research and Industrial Applications for N-(Piperidin-4-yl)butane-1-sulfonamide Hydrochloride Based on Validated Evidence


Aqueous In Vitro Assay Development Requiring DMSO-Free Compound Solubilization

N-(Piperidin-4-yl)butane-1-sulfonamide hydrochloride is optimally suited for in vitro assays where organic solvent (e.g., DMSO) is undesirable due to cytotoxicity concerns or assay interference. The hydrochloride salt form provides aqueous solubility exceeding 50 mg/mL, enabling direct dissolution in buffer systems without organic co-solvents . This property makes it particularly valuable for cell-based assays involving sensitive primary cells, high-content screening where DMSO can alter cellular morphology, or enzymatic assays where DMSO inhibits target activity. Researchers can prepare concentrated stock solutions in water or PBS, then dilute directly into assay media while maintaining compound solubility and avoiding precipitation artifacts that commonly plague less soluble free base analogs.

Early-Stage Drug Discovery Targeting Endothelial Dysfunction or Cardiovascular Pathologies

The piperidine-4-sulfonamide scaffold, as disclosed in patent literature, is explicitly claimed for the treatment of diseases involving endothelial dysfunction, including atherosclerosis, myocardial ischemia, and pulmonary arterial hypertension [1]. While the specific N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride compound may serve as a research tool or reference standard within this chemical series, its butane alkyl chain and hydrochloride salt form align with the structural optimization strategies described in these patents. For medicinal chemistry teams exploring this target space, the compound can serve as a benchmark for structure-activity relationship (SAR) studies, particularly when evaluating the impact of alkyl chain length on potency, selectivity, and ADME properties. The measured logP of 1.8 positions it as a reference point for balancing permeability and solubility in this chemical series .

Chemical Probe Studies Requiring Balanced Lipophilicity for Cellular Permeability

With a measured logP of 1.8 ± 0.2, N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride exhibits a lipophilicity profile within the optimal range for passive membrane permeability while avoiding the pitfalls of excessive hydrophobicity (non-specific binding to plasticware, serum protein sequestration, or poor aqueous solubility) . This balanced profile makes it a suitable chemical probe for cellular target engagement studies where compound must penetrate cell membranes to reach intracellular targets but also must remain in solution during assay preparation. The logD at pH 7.4 of 1.5 ± 0.3 further indicates that the compound maintains favorable distribution characteristics under physiological conditions. Researchers can proceed with cell-based assays with reduced concern about compound precipitation or non-specific loss to surfaces, compared to more lipophilic analogs that would require extensive formulation optimization.

Quality Control and Analytical Method Development Using a Well-Characterized Reference Standard

The compound's commercial availability at defined purity specifications (≥95% to ≥98%) combined with full molecular characterization (CAS 1838677-50-1, InChI, SMILES) makes it suitable as a reference standard for analytical method development . Analytical laboratories can employ this compound for HPLC method validation, mass spectrometry calibration, or NMR reference purposes. The hydrochloride salt form provides consistent solubility behavior in aqueous mobile phases, facilitating reproducible chromatographic analysis. For researchers synthesizing novel piperidine sulfonamide derivatives, the compound serves as an authentic reference sample for comparing retention times, spectral properties, and purity assessment of in-house synthesized batches.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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